molecular formula C13H16ClNO5S B7579767 2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid

Cat. No. B7579767
M. Wt: 333.79 g/mol
InChI Key: MGFZPGJESSHZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is a chemical compound that belongs to the class of sulfonylmorpholine compounds. This compound has been studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid involves the inhibition of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition leads to a decrease in the activity of these enzymes, which can have therapeutic effects in the treatment of certain diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in various research studies. It has been found to have anti-inflammatory and antioxidant effects. It has also been found to have neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in lab experiments include its potential therapeutic effects in the treatment of certain diseases and its inhibitory effects on certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. These include further research into its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's disease and glaucoma. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, future research could focus on the development of new compounds based on the structure of this compound for use in scientific research applications.

Synthesis Methods

The synthesis of 2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is then treated with acetic acid to obtain the final product.

Scientific Research Applications

2-[4-(2-Chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been studied for its potential use in scientific research applications. It has been found to have inhibitory effects on certain enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential use in the treatment of certain diseases such as Alzheimer's disease and glaucoma.

properties

IUPAC Name

2-[4-(2-chloro-4-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-9-2-3-12(11(14)6-9)21(18,19)15-4-5-20-10(8-15)7-13(16)17/h2-3,6,10H,4-5,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZPGJESSHZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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